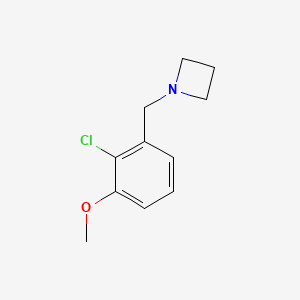

1-(2-Chloro-3-methoxybenzyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

1-[(2-chloro-3-methoxyphenyl)methyl]azetidine |

InChI |

InChI=1S/C11H14ClNO/c1-14-10-5-2-4-9(11(10)12)8-13-6-3-7-13/h2,4-5H,3,6-8H2,1H3 |

InChI Key |

XZGNZURGFHWLDR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1Cl)CN2CCC2 |

Origin of Product |

United States |

Advanced Analytical Methodologies for Structural Confirmation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic analysis is the cornerstone of molecular characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the chemical structure at the atomic and molecular levels.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of all protons in a molecule. The spectrum of 1-(2-Chloro-3-methoxybenzyl)azetidine is expected to show distinct signals for the protons of the azetidine (B1206935) ring, the benzylic bridge, the methoxy (B1213986) group, and the aromatic ring. The chemical shift (δ), multiplicity (e.g., singlet, triplet), and coupling constants (J) provide critical information for structural assignment.

The three protons on the substituted benzene (B151609) ring are expected to appear as a characteristic set of coupled signals (two doublets and a triplet) in the aromatic region of the spectrum. The benzylic protons, adjacent to the azetidine nitrogen, would likely appear as a singlet. The azetidine ring protons typically exhibit a pattern reflecting their chemical and magnetic environments, often as two triplets or multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 7.25 | t | ~ 8.0 | H-5' |

| ~ 7.05 | dd | ~ 8.0, 1.5 | H-4' |

| ~ 6.95 | dd | ~ 8.0, 1.5 | H-6' |

| ~ 3.88 | s | - | -OCH₃ |

| ~ 3.65 | s | - | Ar-CH₂-N |

| ~ 3.35 | t | ~ 7.5 | H-2, H-4 |

Note: Predicted data based on analogous structures. 's' denotes singlet, 't' denotes triplet, 'dd' denotes doublet of doublets, 'p' denotes pentet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum is expected to show eleven signals corresponding to the eleven unique carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, attached to a heteroatom).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 156.0 | C-3' |

| ~ 138.5 | C-1' |

| ~ 131.0 | C-2' |

| ~ 127.5 | C-5' |

| ~ 124.0 | C-6' |

| ~ 112.0 | C-4' |

| ~ 62.0 | Ar-CH₂-N |

| ~ 56.5 | -OCH₃ |

| ~ 53.0 | C-2, C-4 |

Note: Predicted data based on analogous structures.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the adjacent protons on the azetidine ring (H-2/H-3 and H-3/H-4) and between the neighboring protons on the aromatic ring (H-4'/H-5' and H-5'/H-6').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the signal at ~3.65 ppm would correlate with the benzylic carbon signal at ~62.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in connecting different fragments of the molecule. Key HMBC correlations would include those from the benzylic protons (Ar-CH₂) to the aromatic carbons (C-1', C-2', C-6') and the azetidine carbons (C-2, C-4), as well as from the methoxy protons (-OCH₃) to the C-3' aromatic carbon. These correlations provide undeniable proof of the connectivity between the benzyl (B1604629) group and the azetidine ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3050-3000 | C-H stretch | Aromatic C-H |

| ~ 2950-2850 | C-H stretch | Aliphatic C-H (azetidine, benzyl) |

| ~ 1580, 1470 | C=C stretch | Aromatic ring |

| ~ 1250 | C-O stretch | Aryl ether |

| ~ 1150 | C-N stretch | Aliphatic amine |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecular structure through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₄ClNO), the expected exact mass can be calculated.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. A primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, which is typically the weakest bond.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Description |

|---|---|---|

| ~ 211/213 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| ~ 155/157 | [C₈H₈ClO]⁺ | Fragment from cleavage of the benzylic C-N bond (2-chloro-3-methoxybenzyl cation) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Ionization Techniques (e.g., ESI, EI)

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods for generating ions for mass spectrometric analysis.

Electron Ionization (EI): This high-energy technique typically leads to extensive fragmentation of the parent molecule. While this can make the molecular ion peak less abundant or even absent, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound. For this compound, characteristic fragments would likely arise from the cleavage of the benzylic C-N bond, yielding a prominent 2-chloro-3-methoxybenzyl cation, and potentially from the fragmentation of the azetidine ring itself.

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is particularly useful for observing the intact protonated molecule [M+H]⁺. This is crucial for confirming the molecular weight of the compound with high confidence. ESI is less likely to cause in-source fragmentation compared to EI, making it ideal for subsequent high-resolution mass analysis and tandem MS/MS studies to probe the structure through controlled fragmentation. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). mdpi.com This capability allows for the unambiguous determination of the elemental formula of this compound (C₁₁H₁₄ClNO). By comparing the experimentally measured exact mass of the molecular ion to the theoretical mass calculated from its atomic composition, HRMS can definitively confirm the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄ClNO |

| Theoretical Exact Mass | 211.0764 |

| Common Adduct (ESI+) | [M+H]⁺ |

| Theoretical Exact Mass of Adduct | 212.0837 |

UV-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The presence of the chloro and methoxy substituents on the aromatic ring influences the energy of the π → π* transitions, resulting in characteristic absorption maxima (λ_max). The position and intensity (molar absorptivity, ε) of these absorption bands can be used to confirm the presence of the aromatic system and may be subtly affected by the solvent environment.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides unequivocal proof of structure by mapping electron density to reveal bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction analysis would provide the absolute confirmation of its constitution and the conformation of the azetidine ring and the orientation of the benzyl substituent.

Chromatographic Techniques for Separation and Purification

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. It is widely used for determining the purity of pharmaceutical compounds and for quantitative analysis. An HPLC method for this compound would be critical for quality control, allowing for the detection and quantification of any synthesis-related impurities.

Method Development for Normal and Reversed-Phase Separations

The development of a robust HPLC method requires careful selection of the stationary and mobile phases to achieve optimal separation.

Chiral HPLC for Enantiomeric Purity Assessment (if applicable)

In instances where this compound is synthesized as a single enantiomer or when the stereochemical outcome of a reaction is under investigation, the determination of enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.

The selection of an appropriate CSP is critical for achieving enantioseparation. For N-substituted azetidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability. These are often derivatized with phenylcarbamates to enhance chiral recognition.

Key Parameters for Chiral HPLC Method Development:

Chiral Stationary Phase: Columns such as those packed with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are often effective for the separation of chiral amines and related compounds.

Mobile Phase: A combination of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is typically used. The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

Detection: UV detection is commonly employed, with the wavelength set to a value where the analyte exhibits strong absorbance, typically around 254 nm for aromatic compounds.

The enantiomeric excess (e.e.) is a critical parameter determined from the chiral HPLC analysis and is calculated using the peak areas of the two enantiomers.

Table 1: Illustrative Chiral HPLC Method Parameters and Expected Results

| Parameter | Value |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (R-enantiomer) | 8.5 min |

| Expected Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Gas Chromatography (GC) for Volatile Components and Purity

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound, GC is primarily used to assess the purity by detecting and quantifying volatile organic impurities that may be present from the synthesis. These can include residual solvents, starting materials, or volatile by-products.

The sample is vaporized and introduced into a gaseous mobile phase, which carries it through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For structural elucidation of unknown impurities, GC can be coupled with Mass Spectrometry (GC-MS).

Table 2: Typical GC Method Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (20:1) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for preliminary purity assessment. wikipedia.orgebsco.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. google.com

A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. wikipedia.org The plate is then developed in a chamber containing a suitable mobile phase. The separation of components is based on their differential adsorption to the stationary phase and solubility in the mobile phase. wikipedia.org The spots can be visualized under UV light (254 nm) due to the aromatic nature of the compound, or by staining with a suitable reagent such as potassium permanganate. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Table 3: Example TLC System for Monitoring Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 aluminum plates |

| Mobile Phase | Ethyl acetate:Hexane (30:70, v/v) |

| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |

| Expected Rf of Starting Material (e.g., 2-chloro-3-methoxybenzyl bromide) | ~ 0.8 |

| Expected Rf of Product | ~ 0.4 |

Preparative Chromatography for Scale-Up Purification

When high-purity this compound is required for subsequent synthetic steps or for analytical standard preparation, preparative chromatography is employed for purification. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material.

Flash column chromatography, a common form of preparative chromatography, is often used in a laboratory setting. rsc.orgnih.gov This method uses a column packed with a stationary phase (e.g., silica gel) and a mobile phase is passed through the column under pressure to expedite the separation. rsc.org The fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product, which are then combined and concentrated.

For larger scale purifications or for separating challenging mixtures, preparative HPLC is the method of choice. This allows for higher resolution and the isolation of compounds with very high purity.

Table 4: Representative Preparative Flash Chromatography Parameters

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (40-63 µm particle size) |

| Column Dimensions | Dependent on the amount of crude product |

| Mobile Phase (Eluent) | Gradient of Ethyl acetate in Hexane (e.g., from 5% to 40% Ethyl acetate) |

| Loading Technique | Dry loading with silica gel or direct injection of a concentrated solution |

| Fraction Collection | Based on UV detection or timed intervals |

| Purity Analysis of Fractions | TLC and/or analytical HPLC |

Computational and Theoretical Investigations of 1 2 Chloro 3 Methoxybenzyl Azetidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, stability, and reactivity of a chemical structure.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is instrumental in predicting a variety of molecular properties.

Information regarding the optimized molecular geometry, bond lengths, bond angles, and the total energy of 1-(2-Chloro-3-methoxybenzyl)azetidine, which would typically be determined through DFT calculations, is not available in the surveyed literature.

Analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are crucial for understanding a molecule's reactivity and intermolecular interactions. No such data for this compound has been found.

Computational methods are often employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can aid in the experimental characterization of a compound. Predicted spectroscopic data for this compound are not present in the available scientific record.

Conformational Analysis and Molecular Dynamics

These computational techniques are essential for exploring the three-dimensional shapes a molecule can adopt and how it moves over time.

No research detailing the conformational landscape or the results of molecular dynamics simulations for this compound could be located. Such studies would provide valuable information on the molecule's flexibility, preferred conformations, and interactions with its environment.

Rotational Barriers and Preferred Conformations of the N-Benzyl Moiety

The conformational flexibility of this compound is significantly influenced by the rotation around the C-N bond connecting the benzyl (B1604629) group to the azetidine (B1206935) ring. The energy barriers associated with this rotation determine the preferred spatial arrangement of the bulky substituted benzyl group relative to the four-membered azetidine ring.

Computational studies on analogous N-benzyl-N-(furan-2-ylmethyl)acetamide have revealed the presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution, indicating that the rotation around the N-benzyl bond is not free and is characterized by distinct energy minima. scielo.brresearchgate.net For this compound, the rotational barrier is expected to be influenced by steric hindrance between the ortho-chloro substituent on the phenyl ring and the azetidine ring. The presence of the chloro group at the 2-position of the benzyl moiety likely introduces a significant steric clash with the azetidine ring, leading to a higher rotational barrier compared to an unsubstituted N-benzylazetidine.

Furthermore, a computational study on 2-chloroaniline has shown that the rotation of the amino group is a complex process influenced by the chloro substituent. uisek.edu.ec While the system is different, it highlights that substituents on the aromatic ring play a crucial role in defining the rotational energy landscape. In the case of this compound, the preferred conformation would likely be one that minimizes the steric interaction between the 2-chloro group and the azetidine ring. This could be achieved by a torsion angle that orients the chloro group away from the ring. The methoxy (B1213986) group at the 3-position, being meta to the benzylic carbon, is expected to have a less pronounced steric effect on the rotational barrier compared to the ortho-chloro substituent.

Based on these analogies, the following table summarizes the expected qualitative impact of the substituents on the rotational barrier of the N-benzyl moiety in this compound.

| Substituent | Position | Expected Effect on Rotational Barrier | Probable Preferred Conformation |

|---|---|---|---|

| 2-Chloro | Ortho | Significant increase due to steric hindrance | Dihedral angle that maximizes the distance between the Cl atom and the azetidine ring |

| 3-Methoxy | Meta | Minor steric effect, potential electronic influence | Less influence on the primary rotational barrier compared to the chloro group |

Ring Pucker and Strain Analysis of the Azetidine Ring

The four-membered azetidine ring is inherently strained and adopts a non-planar, puckered conformation to alleviate some of this strain. Gas-phase electron diffraction studies of azetidine itself have determined a dihedral angle of 37°, confirming its puckered nature. rsc.org This puckering is a critical feature of the ring's structure and influences its reactivity and the orientation of substituents.

For N-substituted azetidines like this compound, the nature of the N-substituent can influence the degree and dynamics of the ring puckering. While specific computational data for the target molecule is unavailable, studies on other N-substituted azetidines can provide insights. The bulky 2-chloro-3-methoxybenzyl group is expected to have a significant impact on the ring's conformational preference. The nitrogen atom in the azetidine ring undergoes inversion, and the puckered ring can exist in two rapidly equilibrating conformations. The substituent on the nitrogen atom can influence the energy difference between these two puckered states.

Solvent Effects on Conformation

The conformation of flexible molecules like this compound can be significantly influenced by the surrounding solvent environment. Computational models, such as implicit and explicit solvent models, are employed to simulate these effects. ucsb.edunih.gov Solvents can stabilize or destabilize different conformers based on their polarity and hydrogen bonding capabilities.

Computational studies on other flexible molecules have demonstrated that explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more accurate description of specific solute-solvent interactions, such as hydrogen bonding. rsc.org In the case of this compound, in a protic solvent, there could be hydrogen bonding interactions with the nitrogen atom of the azetidine ring, which could influence both the ring pucker and the rotational preference of the N-benzyl group. The use of computational methods to explore the conformational landscape in different solvents would be crucial for understanding its behavior in various chemical environments.

Reaction Mechanism Studies

Theoretical investigations into the reaction mechanisms involving this compound can provide valuable insights into its formation and subsequent reactivity.

Mechanistic Pathways of Azetidine Formation Reactions

The synthesis of N-benzylazetidines typically involves the reaction of a benzyl halide with azetidine or the intramolecular cyclization of a suitably functionalized precursor. Computational studies can elucidate the mechanistic details of these reactions.

One common route to N-substituted azetidines is the intramolecular nucleophilic substitution of a γ-haloamine. Density Functional Theory (DFT) calculations have been used to study similar intramolecular cyclizations to form heterocyclic rings. nih.govfrontiersin.org For the formation of this compound from a precursor like N-(3-halopropyl)-2-chloro-3-methoxybenzylamine, the reaction would likely proceed through an SN2 mechanism, where the nitrogen atom acts as the nucleophile, displacing the halide from the propyl chain. DFT calculations could model the transition state of this ring-closing step and determine the activation energy, providing insights into the reaction kinetics.

Recent studies have also explored radical pathways for azetidine synthesis. For instance, a visible-light-driven method for accessing azetidines from azabicyclo[1.1.0]butanes has been investigated using DFT calculations to understand the mechanism. chemrxiv.org While this specific method may not be directly applicable to the synthesis of this compound, it highlights the power of computational chemistry in exploring diverse and novel reaction pathways for azetidine formation.

A DFT study on the 1,3-dipolar cycloadditions of azides can also provide a theoretical basis for understanding the formation of nitrogen-containing heterocycles, which can be extended to azetidine synthesis under specific conditions. researchgate.net

Investigation of Substitution Reactions on the Chlorinated Aromatic Ring

The chlorinated aromatic ring of this compound is a potential site for nucleophilic aromatic substitution (SNAr) reactions. Computational studies are instrumental in predicting the feasibility and regioselectivity of such reactions.

Theoretical investigations of nucleophilic aromatic substitution on chlorobenzene derivatives have shown that the reaction can proceed through a concerted or a stepwise mechanism involving a Meisenheimer intermediate. nih.govsemanticscholar.org The presence of the methoxy group and the azetidinylmethyl substituent on the ring will influence the electron density and, consequently, the reactivity of the C-Cl bond towards nucleophilic attack.

Computational models can be used to calculate the activation energies for nucleophilic attack at the carbon bearing the chlorine atom. These calculations would help in determining whether the substitution is likely to occur under given reaction conditions. Furthermore, these models can predict the regioselectivity if there were other potential leaving groups on the aromatic ring. Tools for predicting the regioselectivity of electrophilic aromatic substitution reactions have been developed, and similar principles can be applied to nucleophilic substitutions. rsc.org

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of organic molecules. For this compound, theoretical calculations can be used to predict various aspects of its chemical behavior.

The reactivity of the azetidine ring, particularly its susceptibility to ring-opening reactions, can be assessed by calculating the strain energy and the stability of potential intermediates. The basicity of the azetidine nitrogen can also be calculated and compared to other amines.

For reactions involving the aromatic ring, computational methods can predict the most likely sites for both electrophilic and nucleophilic attack by analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The development of computational tools for predicting site- and regioselectivity is an active area of research and can be applied to molecules like this compound to guide synthetic efforts. rsc.orgnih.gov

Theoretical studies on the nucleophilic substitution of benzylic halides can also provide insights into the reactivity of the benzylic C-N bond in the target molecule under specific conditions. libretexts.org By understanding the electronic and steric effects of the substituents on the aromatic ring, it is possible to make qualitative predictions about the molecule's reactivity in various chemical transformations.

Computational Design and Virtual Screening

The exploration of novel chemical entities with desirable properties is a cornerstone of modern medicinal chemistry and materials science. Computational design and virtual screening offer powerful tools to navigate the vastness of chemical space in a time and resource-efficient manner. The scaffold of this compound presents a unique combination of structural features—a strained four-membered azetidine ring, a substituted aromatic ring, and a flexible benzyl linker—making it an intriguing starting point for chemical space exploration. This section will delve into the computational strategies for designing chemical libraries based on this scaffold and predicting the reactivity of its derivatives, focusing solely on the exploration of chemical space rather than biological applications.

The design of a chemical library around the this compound core is a strategic endeavor to systematically explore the chemical space surrounding this parent structure. The primary goal is to generate a diverse collection of molecules with a range of physicochemical properties. This diversity is achieved by introducing various substituents at specific points of the scaffold. The azetidine ring, while seemingly simple, provides a three-dimensional framework that can be functionalized to create fused, bridged, and spirocyclic systems. nih.gov

The design of such a library begins with an in-silico enumeration of potential derivatives. This process involves identifying synthetically accessible modification points on the this compound scaffold. Key positions for diversification include:

The Azetidine Ring: The nitrogen atom and the carbons of the azetidine ring can be substituted. For instance, acylation, alkylation, or arylation of the nitrogen could be explored. The carbon atoms could be functionalized, for example, through the introduction of hydroxyl, amino, or alkyl groups.

The Benzyl Moiety: The methylene bridge offers limited points for direct modification without more complex synthesis, but its conformational flexibility is a key design parameter.

The Aromatic Ring: The chloro and methoxy substituents can be varied, or additional substituents can be introduced at the available positions on the phenyl ring.

Computational tools can then be employed to generate a virtual library by systematically combining a predefined set of building blocks at these diversification points. The resulting virtual compounds can be filtered based on various calculated physicochemical properties to ensure a "drug-like" or "lead-like" chemical space is explored. researchgate.net Important parameters often considered include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), number of rotatable bonds, and hydrogen bond donors/acceptors.

To illustrate this, a hypothetical library can be designed by introducing substituents at the R1 and R2 positions of a generalized this compound structure.

Table 1: Hypothetical Library Design Based on the this compound Scaffold

| Compound ID | R1 Substituent (on Azetidine Ring) | R2 Substituent (on Aromatic Ring) | Calculated Molecular Weight ( g/mol ) | Calculated logP |

|---|---|---|---|---|

| Parent | H | H | 211.68 | 2.5 |

| Lib-001 | -COCH3 | H | 253.72 | 2.2 |

| Lib-002 | H | -F | 229.67 | 2.7 |

| Lib-003 | -SO2CH3 | H | 290.78 | 2.0 |

| Lib-004 | H | -CN | 236.69 | 2.3 |

| Lib-005 | -CH2CH3 | -NO2 | 285.73 | 3.1 |

Note: The calculated values in this table are illustrative and would be determined using computational chemistry software in a real-world scenario.

This systematic approach allows for the creation of a focused library of compounds with tailored properties, ready for virtual screening or synthesis. The synthesis and diversification of densely functionalized azetidine ring systems have been shown to provide access to a wide variety of novel molecular frameworks. nih.govresearchgate.net

Understanding the reactivity of the designed derivatives is crucial for planning their synthesis and predicting their stability. Computational chemistry provides a suite of tools to predict the reactivity of molecules based on their electronic structure. Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties that correlate with reactivity. researchgate.net

For derivatives of this compound, key aspects of reactivity to investigate include:

Nucleophilicity and Electrophilicity: The nitrogen atom of the azetidine ring is expected to be a primary nucleophilic center. Its reactivity can be modulated by the electronic nature of the substituents on the ring. The aromatic ring can act as a nucleophile in electrophilic aromatic substitution reactions, with the positions of attack directed by the existing chloro and methoxy groups. Conversely, the carbon atoms of the azetidine ring can be susceptible to nucleophilic attack, particularly if activating groups are present.

Ring Strain and Ring-Opening Reactions: The four-membered azetidine ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions (e.g., in the presence of strong acids or nucleophiles). Computational models can predict the activation energies for such reactions.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of reactivity. A high HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater propensity to accept electrons (electrophilicity). The shapes of these orbitals can indicate the likely sites of reaction.

A computational study of hypothetical derivatives could yield data like that presented in the table below.

Table 2: Predicted Reactivity Parameters for Hypothetical this compound Derivatives

| Compound ID | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reactive Site |

|---|---|---|---|---|

| Parent | None | -8.5 | -0.5 | Azetidine Nitrogen (Nucleophilic) |

| Deriv-A | -NO2 (on aromatic ring) | -9.2 | -1.5 | Aromatic Ring (Electrophilic) |

| Deriv-B | -NH2 (on aromatic ring) | -7.8 | -0.2 | Aromatic Ring (Nucleophilic) |

| Deriv-C | -CHO (on azetidine ring) | -8.9 | -1.1 | Azetidine Carbonyl (Electrophilic) |

Note: The values in this table are for illustrative purposes and represent the type of data that would be generated from quantum chemical calculations.

By analyzing these computational predictions, chemists can anticipate the chemical behavior of the designed derivatives, aiding in the development of efficient synthetic routes and avoiding potential side reactions. Such theoretical insights are invaluable in the modern drug discovery and material design process. researchgate.net The synthesis of various chloro azetidin-2-one derivatives has been reported, highlighting the chemical tractability of related scaffolds. echemcom.comresearchgate.netresearchgate.net

Reactivity and Derivatization Chemistry of 1 2 Chloro 3 Methoxybenzyl Azetidine

Reactions Involving the Azetidine (B1206935) Nitrogen Atom

The lone pair of electrons on the azetidine nitrogen atom makes it a nucleophilic and basic center, allowing for a range of functionalization reactions common to secondary amines.

The nitrogen atom of the azetidine ring can readily undergo N-functionalization. These reactions are fundamental for modifying the compound's steric and electronic properties.

N-Alkylation: The nitrogen can be further alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a weak base to neutralize the resulting hydrohalic acid. This reaction proceeds via a standard SN2 mechanism. However, care must be taken as aggressive alkylation can lead to quaternization and subsequent ring cleavage. researchgate.net

N-Acylation: Acylation of the azetidine nitrogen can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction forms a stable amide bond and is a common strategy in the synthesis of more complex molecules, including peptide mimetics. nih.gov

N-Arylation: Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a bond between the azetidine nitrogen and an aryl halide, yielding N-aryl azetidines. bham.ac.uk

Table 1: Examples of N-Functionalization Reactions

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-acylazetidine (Amide) |

| N-Sulfonylation | Tosyl Chloride (TsCl) | N-sulfonylazetidine (Sulfonamide) |

| N-Arylation | Phenyl Bromide (C₆H₅Br) | N-arylazetidine |

The reaction of the azetidine nitrogen with an excess of a reactive alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. This process, known as quaternization, significantly increases the strain on the four-membered ring. The formation of the positively charged nitrogen atom enhances the electrophilicity of the ring carbons, making the azetidinium salt highly susceptible to nucleophilic attack and subsequent ring cleavage. researchgate.net The rate of this ring-opening is often dictated by the rate of the initial quaternization step. For instance, reaction with alkyl bromides or acyl chlorides can lead to facile ring cleavage to produce 3-halo-1-aminopropane derivatives. researchgate.net

Table 2: Quaternization and Potential Subsequent Ring-Opening

| Reagent | Intermediate | Potential Ring-Opened Product (with Nu⁻) |

| Methyl Iodide (CH₃I) | 1-(2-Chloro-3-methoxybenzyl)-1-methylazetidinium iodide | N-(2-Chloro-3-methoxybenzyl)-N-methyl-3-(nucleophile)propan-1-amine |

Transformations of the Azetidine Ring

The significant strain energy of the azetidine ring is a driving force for reactions that lead to its transformation, either through cleavage or functionalization of the ring carbons. rsc.orgnih.gov

Azetidines can undergo ring-opening reactions under various conditions, providing access to highly functionalized acyclic amines. bham.ac.uk This reactivity is a key feature of their chemistry. beilstein-journals.orguni-mainz.de

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the azetidine nitrogen is protonated or coordinated, which activates the ring towards nucleophilic attack. nih.gov Strong nucleophiles can then open the ring by attacking one of the ring carbons. For example, treatment with hydrogen halides (HX) can yield γ-haloamines.

Strain-Release Driven Reactions: The inherent ring strain facilitates reactions that result in more stable, larger ring systems or acyclic products. beilstein-journals.orgnih.gov This can be achieved photochemically or through transition metal-free intramolecular processes. uni-mainz.denih.gov For instance, N-substituted azetidines can undergo intramolecular ring-opening decomposition via nucleophilic attack by a pendant group. nih.gov

Stereochemical control in these reactions is a critical aspect, particularly when chiral centers are present on the ring. The ring-opening often proceeds via an SN2-type mechanism, which would result in an inversion of stereochemistry at the site of nucleophilic attack.

While direct functionalization of the C-H bonds on a pre-formed azetidine ring can be challenging, several synthetic strategies allow for the preparation of azetidines with substituents at the ring carbons. These methods often involve constructing the ring from already functionalized precursors.

Cyclization of Substituted Precursors: A common method for synthesizing substituted azetidines involves the intramolecular cyclization of γ-haloamines or the reaction of primary amines with 2-substituted-1,3-propanediol derivatives. bham.ac.ukorganic-chemistry.org

[2+2] Cycloadditions: Photochemical [2+2] cycloaddition reactions between alkenes and imines or related species can be used to construct the azetidine ring with a defined substitution pattern. rsc.org

Aza-Michael Addition: Functionalization at the C3 position can be achieved through aza-Michael addition of nucleophiles to methyl 2-(azetidin-3-ylidene)acetates, which are derived from azetidin-3-one. mdpi.com

Functionalization via 1-Azabicyclo[1.1.0]butane (ABB): The reaction of highly strained ABB intermediates with organometallic reagents or other nucleophiles provides a route to bis-functionalized azetidines. organic-chemistry.org

Reactions of the Chlorinated Aromatic Moiety

The 2-chloro-3-methoxybenzyl group is subject to reactions typical of substituted benzene (B151609) rings, primarily electrophilic aromatic substitution and metal-catalyzed cross-coupling. The existing substituents direct the position of incoming groups.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the chloro group (-Cl) is a deactivating, ortho-, para-directing group.

The C4 position is activated by the para-directing methoxy group.

The C6 position is activated by the ortho-directing methoxy group but sterically hindered by the adjacent benzyl-azetidine group.

The C5 position is less favored as it is meta to the activating methoxy group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are most likely to occur at the C4 position.

Cross-Coupling Reactions: The chlorine atom on the aromatic ring can be replaced using transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst can replace the chlorine with an alkyl, aryl, or vinyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form a new C-N bond, coupling the aromatic ring to an amine.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne using palladium and copper catalysts.

Table 3: Potential Reactions of the Aromatic Moiety

| Reaction Type | Reagent Example | Catalyst | Probable Position | Product Type |

| Nitration | HNO₃/H₂SO₄ | - | C4 | 4-Nitro derivative |

| Bromination | Br₂/FeBr₃ | - | C4 | 4-Bromo derivative |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ | C2 | 2-Phenyl derivative |

| Buchwald-Hartwig | Aniline | Pd catalyst, ligand | C2 | 2-Anilino derivative |

Transformations of the Methoxy Group

The methoxy group can be a target for modification, primarily through demethylation to reveal a phenol.

The cleavage of the aryl methyl ether is a common transformation to unmask a hydroxyl group. This is typically achieved using strong acids or Lewis acids. Reagents like boron tribromide (BBr₃) are highly effective for this purpose. Other methods include using strong protic acids like hydrobromic acid (HBr) or employing nucleophilic reagents such as lithium salts in combination with an acid. For instance, acidic concentrated lithium bromide (ACLB) has been shown to effectively demethylate various lignin-derived aromatic compounds under moderate conditions. rsc.org The reaction proceeds via protonation of the ether oxygen followed by an SN2 substitution by the bromide ion. rsc.org

The methoxy group significantly influences the reactivity of the aromatic ring. As a strong electron-donating group, it increases the electron density of the ring, making it more susceptible to electrophilic attack. youtube.comlibretexts.org This activating effect is crucial for the success of electrophilic aromatic substitution reactions, as it helps to overcome the deactivating effect of the chlorine atom. Its powerful ortho, para-directing ability is the dominant factor in determining the regioselectivity of such reactions. ualberta.ca

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in 1-(2-Chloro-3-methoxybenzyl)azetidine necessitates careful consideration of chemoselectivity and regioselectivity.

Chemoselectivity: In cross-coupling reactions, the palladium catalyst will selectively activate the C-Cl bond for oxidative addition without affecting the C-O bond of the methoxy group or the C-N bonds of the azetidine ring under typical conditions. The azetidine ring itself is generally stable but can undergo ring-opening under certain catalytic or highly acidic conditions, a factor to consider when choosing reaction parameters. rsc.orgrsc.org

Regioselectivity: In electrophilic aromatic substitution, the regiochemical outcome is controlled by the hierarchy of the directing groups. As discussed, the potent ortho, para-directing methoxy group will direct incoming electrophiles primarily to the C4 and C6 positions of the benzene ring. The choice between these two sites may be influenced by the steric bulk of the electrophile and the reaction conditions.

By carefully selecting reagents and reaction conditions, it is possible to selectively functionalize the molecule at the chlorine, methoxy, or aromatic ring positions, enabling the synthesis of a diverse range of derivatives.

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the synthesis, properties, or applications of the chemical compound This compound .

Therefore, it is not possible to generate a detailed article with research findings and data tables for the requested sections and subsections. Searches for this compound in the context of its role as a synthon, its use in combinatorial chemistry, its potential as a precursor for advanced organic materials, or its development into novel synthetic reagents and catalysts have not yielded any specific information.

The absence of information in the public domain prevents the creation of a scientifically accurate and detailed article as per the user's request. Any attempt to generate such content would be speculative and would not adhere to the required standards of accuracy and reliance on verifiable sources.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. acs.orgnih.gov | Initial setup costs, potential for clogging. acs.org |

| Catalytic Cycloaddition | Atom economy, potential for stereocontrol. researchgate.net | Catalyst cost and sensitivity, substrate scope limitations. |

| One-Pot Reactions | Reduced workup and purification steps, time and resource efficiency. organic-chemistry.org | Compatibility of reagents and intermediates. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. organic-chemistry.org | Scalability, specialized equipment required. |

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Advanced Mechanistic Studies of Novel Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of 1-(2-chloro-3-methoxybenzyl)azetidine is crucial for optimizing existing protocols and developing new transformations. Future research should employ advanced computational and experimental techniques to elucidate the intricate details of these reactions. nih.govnih.gov Density functional theory (DFT) calculations, for example, can provide valuable insights into transition state geometries and reaction energetics. nih.gov Kinetic studies and isotopic labeling experiments can further validate proposed mechanisms. rsc.org Such mechanistic clarity will enable the rational design of more efficient catalysts and reaction conditions.

Exploration of New Derivatization Pathways

The functional groups present on this compound—the chloro and methoxy (B1213986) substituents on the benzyl (B1604629) ring and the secondary amine of the azetidine (B1206935)—provide multiple handles for further chemical modification. Future work should systematically explore a wide range of derivatization reactions to create a diverse library of analogues. This could include palladium-catalyzed cross-coupling reactions to replace the chlorine atom, ether cleavage of the methoxy group, and various N-functionalization reactions of the azetidine ring. nih.gov The strain of the four-membered ring can also be exploited in ring-opening reactions to generate novel acyclic structures. nih.gov

| Functionalization Site | Potential Reactions | Potential Products |

| Azetidine Nitrogen | Alkylation, Acylation, Arylation | N-substituted derivatives with diverse functional groups. |

| Chloro Group | Suzuki, Buchwald-Hartwig, Sonogashira couplings | Biaryl, amino, and alkynyl substituted derivatives. |

| Methoxy Group | Ether cleavage followed by O-alkylation or O-acylation | Phenolic derivatives and their corresponding ethers/esters. |

| Azetidine Ring | Strain-release ring-opening | Functionalized aminopropanol (B1366323) derivatives. |

Scalability Challenges and Solutions for Academic Synthesis

While many novel synthetic methods are developed on a small scale in academic laboratories, their translation to larger, industrially relevant scales often presents significant challenges. acs.orgnih.gov Future research should address the scalability of the synthesis of this compound from the outset. This involves considering factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification. nih.gov The development of robust and scalable processes will be critical for enabling the broader application of this compound and its derivatives in areas such as drug discovery. acs.org Continuous flow synthesis is a promising approach to address some of these scalability issues. acs.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer a powerful tool for rapidly generating molecular complexity. thieme-connect.comresearchgate.net Future investigations should explore the development of novel MCRs that incorporate this compound as a key building block. nih.gov This could lead to the efficient, one-pot synthesis of highly complex and diverse molecular scaffolds with potential applications in medicinal chemistry. thieme-connect.com The discovery of such reactions would significantly enhance the synthetic utility of this versatile azetidine derivative.

Q & A

How can the synthesis of 1-(2-Chloro-3-methoxybenzyl)azetidine be optimized for improved yield and purity?

Answer:

Optimization involves strategic selection of precursors (e.g., 2-chloro-3-methoxybenzyl halides or alcohols) and reaction conditions. Key steps include:

- Alkylation of azetidine : Use coupling agents like EDCI/HOBt for amide bond formation between azetidine and the benzyl group .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions for aromatic substitutions .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate high-purity product .

- Yield enhancement : Optimize temperature (60–80°C) and solvent polarity (DMF or THF) to balance reaction kinetics and stability .

What spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the azetidine ring (δ 3.5–4.0 ppm) and aromatic/chloro-methoxybenzyl groups (δ 6.8–7.5 ppm) .

- ¹³C NMR : Confirm quaternary carbons in the azetidine ring (δ 50–60 ppm) and methoxy group (δ 55–60 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 226.08) .

- X-ray Crystallography : Resolve regioisomerism or stereochemical ambiguities in crystalline derivatives .

How can structure-activity relationship (SAR) studies be designed for this compound to explore its pharmacological potential?

Answer:

- Functional group variation : Synthesize analogs with substituents like fluoro (electron-withdrawing) or methyl (electron-donating) on the benzyl ring to assess electronic effects on bioactivity .

- Azetidine ring modifications : Introduce sp³-hybridized substituents (e.g., hydroxyl or methyl groups) to evaluate steric effects on target binding .

- In vitro assays : Test analogs in receptor binding assays (e.g., GPCRs) or enzyme inhibition studies (e.g., kinases) to correlate structural changes with activity .

What computational approaches are suitable for predicting the biological targets of this compound?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with voltage-gated sodium channels (Nav1.7) or serotonin receptors .

- Pharmacophore modeling : Identify critical features (e.g., chloro-methoxybenzyl hydrophobicity, azetidine ring rigidity) for target engagement .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS to predict binding affinities .

How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?

Answer:

- Assay standardization : Validate protocols using positive controls (e.g., known Nav1.7 inhibitors) and replicate experiments across multiple cell lines .

- Purity verification : Re-analyze compounds via HPLC (>95% purity) to exclude impurities as confounding factors .

- Off-target profiling : Use kinome-wide screens or proteomics to identify unintended interactions that may explain variability .

What strategies are recommended for evaluating the metabolic stability of this compound?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- CYP enzyme profiling : Identify metabolizing enzymes (e.g., CYP3A4/2D6) using isoform-specific inhibitors .

- Metabolite identification : Use HR-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Answer:

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP and enhance aqueous solubility .

- Prodrug design : Mask azetidine amines with acetyl or Boc groups to improve oral bioavailability .

- Plasma protein binding (PPB) : Measure via equilibrium dialysis to optimize free fraction for target engagement .

What are the key considerations for scaling up synthesis from milligram to gram quantities?

Answer:

- Reactor design : Transition from batch to continuous flow systems to maintain temperature control and reduce side reactions .

- Solvent recovery : Implement distillation or membrane filtration for eco-friendly solvent reuse .

- Safety protocols : Monitor exothermic reactions using in-line FTIR or calorimetry to prevent thermal runaway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.